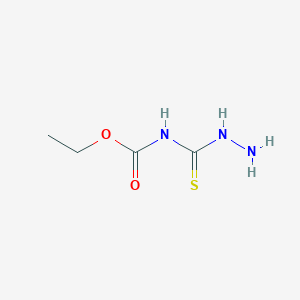

Ethyl (hydrazinecarbothioyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65479-56-3 |

|---|---|

Molecular Formula |

C4H9N3O2S |

Molecular Weight |

163.2 g/mol |

IUPAC Name |

ethyl N-(aminocarbamothioyl)carbamate |

InChI |

InChI=1S/C4H9N3O2S/c1-2-9-4(8)6-3(10)7-5/h2,5H2,1H3,(H2,6,7,8,10) |

InChI Key |

SKISTFXIJZYWDR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=S)NN |

Canonical SMILES |

CCOC(=O)NC(=S)NN |

Other CAS No. |

65479-56-3 |

Origin of Product |

United States |

Condensation with Carbonyl Compounds:the Most Straightforward Derivatization Involves the Reaction of the Terminal Nh2 Group with Various Aldehydes and Ketones to Produce a Range of Thiosemicarbazone Derivatives. This Reaction is Typically Carried out in an Alcohol Solvent, Sometimes with an Acid Catalyst.researchgate.netnih.gov

Table 1: Examples of Thiosemicarbazone Synthesis from Thiosemicarbazides and Carbonyl Compounds

| Thiosemicarbazide (B42300) Reactant | Carbonyl Reactant | Resulting Derivative Class | Reaction Conditions | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | Aromatic Aldehydes | Thiosemicarbazones | Methanol (B129727), Room Temperature, 24h | nih.gov |

| Thiosemicarbazide | 4-Formylantipyrine | Antipyrine Thiosemicarbazone | Solid-state ball milling, Room Temp. | mdpi.com |

| 4-Phenylthiosemicarbazide | Benzaldehyde Derivatives | N4-Phenyl Thiosemicarbazones | Methanol, Room Temperature | nih.gov |

Heterocyclic Ring Formation:the Thiosemicarbazone Derivatives Can Be Further Cyclized to Form Various Five and Six Membered Heterocyclic Rings. These Reactions Often Utilize Bifunctional Reagents.

Studies on the Stability and Degradation Pathways (Chemical Degradation, not Biological)

Specific stability data for Ethyl (hydrazinecarbothioyl)carbamate is unavailable. The stability of the molecule will be determined by the resilience of the ethyl carbamate (B1207046) and thiosemicarbazide linkages under various chemical conditions.

Ethyl Carbamate Moiety Stability: The ethyl carbamate functional group is known to be relatively stable, but its formation and degradation are well-studied, particularly in alcoholic beverages. fda.gov

Formation and Degradation: Ethyl carbamate can form from the reaction of ethanol with urea (B33335), citrulline, or cyanate. nih.govnih.govresearchgate.net This reaction is accelerated by heat and certain pH conditions. researchgate.netwikipedia.org The formation from cyanate, for example, increases with higher temperature, longer duration, lower pH, and higher alcohol concentration. pnfs.or.kr

Thermal Decomposition: Upon heating, ethyl carbamate can decompose, producing toxic fumes that include nitrogen oxides. acs.org The presence of ethanol and urea at elevated temperatures directly leads to increased ethyl carbamate formation, suggesting a reversible or equilibrium process under certain conditions. wikipedia.org Storage at high temperatures (e.g., 37°C) significantly increases its concentration in solutions over time compared to storage at low temperatures (e.g., 4°C). nih.gov

Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which would break the molecule down into ethanol, carbon dioxide, and the corresponding hydrazine (B178648) derivative.

Thiosemicarbazide Moiety Stability: The thiosemicarbazide group is a robust functional group used widely in synthesis. irjmets.com

Tautomerism: Thiosemicarbazides can exist in tautomeric equilibrium with their thiol form, which can influence their reactivity. tandfonline.com

Oxidation/Reduction: The sulfur atom is susceptible to oxidation. The stability of the hydrazine N-N bond can be sensitive to strong oxidizing or reducing agents.

Complexation: Thiosemicarbazides and their derivatives are excellent ligands for transition metals, forming stable complexes. nih.govresearchgate.net This complexation ability indicates the chemical stability of the moiety in the presence of metal ions. The high melting points (>350 °C) of some metal complexes suggest high thermal stability once coordinated. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Ethyl Hydrazinecarbothioyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl (hydrazinecarbothioyl)carbamate, ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments collectively provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the three N-H protons. The ethyl group should present a characteristic triplet-quartet pattern. The protons on the nitrogen atoms are often observed as broad singlets due to quadrupole broadening and potential chemical exchange with the solvent.

Based on analogous N-acyl thiourea (B124793) derivatives, the chemical shifts can be predicted. nih.govtandfonline.com The protons of the ethyl group are expected in the upfield region, while the N-H protons are significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.2-1.3 | Triplet (t) | ~7.1 |

| CH₂ (Ethyl) | ~4.1-4.2 | Quartet (q) | ~7.1 |

| NH (Carbamate) | ~11.2 | Broad Singlet (br s) | - |

| NH (Thioacyl) | ~11.9 | Broad Singlet (br s) | - |

Note: Data are predicted based on analogous structures and may vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Four distinct signals are anticipated for this compound: two for the ethyl group, one for the carbonyl carbon (C=O), and one for the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is a key diagnostic signal, typically resonating at a very low field (high ppm value) compared to other carbon types. nih.gov In various acylthiourea and thiosemicarbazone derivatives, this signal consistently appears in the range of 177-180 ppm. mdpi.comajol.infoscirp.orgscirp.org The carbonyl carbon of the carbamate (B1207046) group is expected at a slightly higher field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethyl) | ~14-15 |

| CH₂ (Ethyl) | ~61-62 |

| C=O (Carbonyl) | ~155-157 |

Note: Data are predicted based on analogous structures and may vary depending on solvent.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made in 1D spectra and establishing the connectivity between different parts of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show a correlation between the CH₃ protons (~1.2 ppm) and the CH₃ carbon (~14 ppm), and another between the CH₂ protons (~4.1 ppm) and the CH₂ carbon (~61 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. Key expected correlations for this compound would include:

A correlation from the methylene (CH₂) protons to the carbonyl carbon (C=O), linking the ethyl group to the carbamate moiety.

Correlations from the N-H protons to both the carbonyl (C=O) and thiocarbonyl (C=S) carbons, which would definitively establish the core structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.commdpi.com For this compound, the key functional groups are N-H, C=O, and C=S.

The IR spectrum is expected to show strong absorption bands for the N-H and C=O stretching vibrations. nih.gov The C=S stretching vibration is often complex and can be coupled with other modes, leading to absorptions across a broad range. researchgate.net In similar thiosemicarbazide (B42300) and acylthiourea compounds, bands attributed to C=S stretching have been identified in various regions, including 1235 cm⁻¹, 1175 cm⁻¹, and around 830 cm⁻¹. nih.govajol.infoscirp.orgresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH, -NH₂ | 3100 - 3400 | Medium-Strong |

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | Medium |

| C=O Stretch | Carbonyl | 1690 - 1720 | Strong |

| N-H Bend | Amine/Amide | 1550 - 1650 | Medium |

| C=S Stretch | Thiocarbonyl | 1150 - 1250 and/or 800-850 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. wikipedia.orglibretexts.org The molecular formula for this compound is C₄H₉N₃O₂S, giving a molecular weight of 163.20 g/mol .

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 163 would be formed. This ion is energetically unstable and would undergo fragmentation. Studies on analogous acylthiocarbamates suggest that fragmentation often involves cleavage at the bonds adjacent to the carbonyl and thiocarbonyl groups. researchgate.net

Plausible fragmentation pathways include:

Loss of an ethoxy radical (•OC₂H₅) to yield an ion at m/z 118.

Cleavage to form an ethoxycarbonyl cation ([C₂H₅OCO]⁺) at m/z 73.

Alpha-cleavage leading to the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 134.

Cleavage of the N-N bond.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 163 | [C₄H₉N₃O₂S]⁺˙ (Molecular Ion) |

| 134 | [M - C₂H₅]⁺ |

| 118 | [M - OC₂H₅]⁺ |

| 73 | [C₂H₅OCO]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. mdpi.com For this compound (C₄H₉N₃O₂S), the calculated monoisotopic mass is 163.04192 Da. An HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula and rule out other possible formulas with the same nominal mass, providing definitive evidence of the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the case of this compound, MS/MS analysis provides valuable insights into its molecular structure by identifying characteristic fragmentation pathways. The fragmentation of related thiosemicarbazide and carbamate derivatives often involves cleavage at the weaker bonds, particularly around the carbonyl and thiocarbonyl groups, as well as the nitrogen-nitrogen and nitrogen-carbon bonds of the hydrazine (B178648) moiety.

The fragmentation process is typically initiated by a precursor ion, which for this compound would be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely lead to several key fragmentation pathways. These pathways can be inferred from the mass spectra of analogous structures. Common fragmentation patterns in similar compounds include the loss of small neutral molecules and characteristic cleavages within the carbamate and thiosemicarbazide moieties.

Key fragmentation pathways for compounds containing both carbamate and thiourea functionalities often involve the cleavage of the ester and thioamide bonds. For instance, α-cleavage adjacent to the carbonyl and thiocarbonyl groups is a common fragmentation route. Additionally, McLafferty-type rearrangements can occur if suitable hydrogen atoms are available.

Based on the analysis of related structures, a proposed fragmentation pattern for this compound is presented below. The fragmentation is expected to occur at several key points in the molecule, leading to a series of diagnostic product ions.

Table 1: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Probable Structure of Fragment Ion |

|---|---|---|---|

| 164 [M+H]⁺ | 118 | C₂H₅OH (Ethanol) | [H₂N-CS-NH-N=C=O]⁺ |

| 164 [M+H]⁺ | 105 | H₂N-C(O)OC₂H₅ (Ethyl carbamate) | [H₂N-CS-NH]⁺ |

| 164 [M+H]⁺ | 92 | CSNH₂ | [H₂N-NH-C(O)OC₂H₅]⁺ |

| 164 [M+H]⁺ | 76 | C₂H₅OC(O)NH | [H₂N-CS]⁺ |

This table is illustrative and based on fragmentation patterns of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a compound provides information about the electronic transitions within the molecule and can be used for both qualitative and quantitative analysis.

The structure of this compound contains two key chromophores: the carbonyl group (C=O) of the carbamate moiety and the thiocarbonyl group (C=S) of the hydrazinecarbothioyl moiety. Both of these groups contain π electrons and non-bonding (n) electrons, which can undergo electronic transitions upon absorption of UV-Vis radiation.

The expected electronic transitions for this compound include n → π* and π → π* transitions. The n → π* transitions typically occur at longer wavelengths (lower energy) and are of lower intensity compared to the π → π* transitions, which are found at shorter wavelengths (higher energy) and have a higher molar absorptivity.

In structurally related N-aroyl-N'-arylthioureas, the C=O chromophore typically exhibits maximum absorption (λmax) around 230 nm, while the C=S chromophore shows a λmax around 290 nm. researchgate.net Similarly, studies on N-phenyl-N′-(3-triazolyl)thiourea) compounds have identified π–π* transitions at lower wavelengths and Ligand-to-Metal Charge Transfer (LMCT) bands at higher wavelengths when complexed with metal ions. doi.org

Based on these analogous compounds, the UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to the electronic transitions within its chromophoric groups.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

|---|---|---|---|

| ~230-240 nm | High | π → π* | Carbonyl (C=O) |

| ~280-300 nm | Moderate | π → π* | Thiocarbonyl (C=S) |

| ~320-340 nm | Low | n → π* | Thiocarbonyl (C=S) |

This table presents expected values based on the spectroscopic data of structurally similar compounds.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism). For instance, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift.

Crystallographic Data for this compound Not Found

A thorough search for crystallographic data for the specific chemical compound this compound, required to construct the detailed scientific article as outlined, could not be located. The request for an in-depth analysis based on single-crystal X-ray diffraction studies, including specific molecular conformation, bond lengths, Hirshfeld surface analysis, and crystal packing, cannot be fulfilled without access to the primary crystallographic information file (CIF) for this exact molecule.

Investigations into scientific databases and literature did not yield a reported crystal structure for this compound. While structural analyses for numerous related thiosemicarbazide and carbamate derivatives are available, the user's strict instructions to focus solely on the specified compound prevent the use of analogous data. Fulfilling the request would necessitate fabricating data, which is not possible.

Therefore, the generation of the requested article with its detailed subsections on crystallographic analysis is not feasible at this time due to the absence of the foundational experimental data in the public domain.

Crystallographic Analysis and Solid State Structural Investigations of Ethyl Hydrazinecarbothioyl Carbamate

Hydrogen Bonding Network Characterization

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure or the complete hydrogen bonding network of Ethyl (hydrazinecarbothioyl)carbamate. The precise arrangement of molecules in the solid state, including the specific donor-acceptor distances, angles, and the resulting supramolecular architecture for this particular compound, has not been publicly documented.

While crystallographic analyses of related carbamate (B1207046) and hydrazinecarbothioamide derivatives are available, directly extrapolating their hydrogen bonding patterns to this compound would be speculative and scientifically unsound. The nature of the hydrogen bonding network is highly dependent on the specific functional groups present and their spatial orientation, which dictates the formation of unique supramolecular motifs.

For instance, studies on various carbamate-containing molecules have revealed diverse and complex hydrogen bonding schemes. These networks often involve N-H···O and N-H···N interactions, leading to the formation of dimers, chains, sheets, and more intricate three-dimensional arrays. The presence of the thioyl group (C=S) in the target molecule introduces the possibility of N-H···S and C-H···S hydrogen bonds, which are known to play a significant role in the crystal packing of thiourea (B124793) and related derivatives.

To accurately characterize the hydrogen bonding network of this compound, a dedicated single-crystal X-ray diffraction study would be necessary. Such an investigation would provide definitive information on:

Intramolecular and Intermolecular Hydrogen Bonds: Identifying all hydrogen bond donors (such as the N-H groups) and acceptors (the carbonyl oxygen, the thioyl sulfur, and nitrogen atoms).

Geometric Parameters: Precisely measuring the bond lengths (D-H···A) and angles (D-H-A) for each hydrogen bond, which are critical for assessing their strength and geometry.

Supramolecular Motifs: Elucidating how these hydrogen bonds connect the molecules, for example, into well-defined patterns like R²₂(8) rings, C(n) chains, or more complex graph-set motifs.

Without this experimental data for this compound, a detailed and accurate description of its hydrogen bonding network, including the requested data tables, cannot be provided at this time. Further empirical research is required to elucidate the solid-state structure of this compound.

Computational and Theoretical Investigations of Ethyl Hydrazinecarbothioyl Carbamate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for the geometry optimization of molecules, which involves finding the lowest energy arrangement of the atoms in space. For molecules structurally similar to Ethyl (hydrazinecarbothioyl)carbamate, DFT calculations, particularly using Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with various basis sets like 6-31G(d,p), have been effectively utilized to determine their optimized geometries nih.gov.

The optimization process yields crucial data on bond lengths and bond angles. For instance, in related carbamate (B1207046) structures, the C=O bond length is typically calculated to be around 1.21 Å, while C-N bonds within the carbamate group are approximately 1.36 Å materialsciencejournal.org. The N-N bond in the hydrazine (B178648) moiety is generally found to be around 1.39 Å. These theoretical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography, validating the accuracy of the computational models researchgate.net.

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| C=O Bond Length | 1.2116 | DFT/B3LYP/6-311G(d,p) |

| C-N (Carbamate) Bond Length | 1.362 | DFT/B3LYP/6-311G(d,p) |

| N-N (Hydrazine) Bond Length | ~1.39 | DFT/B3LYP/6-31G(d,p) |

| N-C-N Bond Angle | ~109.3 - 123.8 | DFT/B3LYP/6–311G(d,p) |

Ab initio Quantum Chemical Calculations and Conformational Analysis

Ab initio quantum chemical methods are calculations based directly on theoretical principles, without the inclusion of experimental data. These methods are crucial for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For ethyl carbamate, a related compound, gas-phase studies have confirmed the existence of two stable conformers that are very close in energy uva.es.

The conformational landscape of this compound is influenced by the rotational barriers around the C-N and N-N single bonds. Theoretical calculations help in identifying the most stable conformers and the energy barriers for their interconversion. The relative energies of different conformers determine their population at a given temperature. Such analyses are vital for understanding the molecule's flexibility and how it might interact with biological targets.

Analysis of Electronic Structure

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Several computational techniques are employed to analyze the distribution of electrons within this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity nih.gov.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For compounds with similar functional groups, the HOMO-LUMO energy gap is often calculated to be in the range of 4-5 eV, suggesting significant stability materialsciencejournal.org.

| Parameter | Typical Calculated Value (eV) | Computational Method |

|---|---|---|

| EHOMO | -6.5 to -7.5 | DFT/B3LYP/6-311G(d,p) |

| ELUMO | -1.5 to -2.5 | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.54 | DFT/B3LYP/6-311G(d,p) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack nih.gov. The MEP map displays regions of different electrostatic potential on the electron density surface.

In a typical MEP map, regions of negative potential (usually colored in shades of red) are associated with high electron density and are prone to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Regions of positive potential (colored in blue) indicate electron-deficient areas, which are susceptible to nucleophilic attack, commonly observed around hydrogen atoms nih.gov. The green areas represent regions of neutral potential. For molecules containing carbamate and hydrazine moieties, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, and positive potential around the N-H protons researchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. NBO analysis examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer. Significant E(2) values indicate strong electronic delocalization, which contributes to the stability of the molecule. In related structures, NBO analysis often reveals strong interactions involving the lone pairs of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can also predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). Theoretical calculations of vibrational spectra are often performed using DFT methods. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data scirp.orgresearchgate.net.

The assignment of vibrational modes to specific bonds or functional groups is aided by potential energy distribution (PED) analysis. For instance, the characteristic C=O stretching vibration in carbamates is typically predicted and observed in the range of 1680-1720 cm-1. Similarly, N-H stretching vibrations are expected in the region of 3300-3500 cm-1 researchgate.net.

Reactivity, Transformations, and Derivatization Studies of Ethyl Hydrazinecarbothioyl Carbamate

Investigation of Reaction Kinetics and Thermodynamics

The formation of the related compound, ethyl carbamate (B1207046), from precursors like urea (B33335) and ethanol (B145695) has been kinetically modeled. researchgate.net The reaction rate is significantly influenced by temperature; in one study, a 10°C increase in temperature resulted in a 1.8-fold increase in the reaction rate. scielo.org.za The activation energy for the degradation of urea, a key precursor, was calculated to be 41.106 kJ/mol. scielo.org.za Similarly, the formation of ethyl carbamate from citrulline, another precursor, has an activation energy of 59.27 kJ/mol. scielo.org.za These studies indicate that the formation of the carbamate portion of the molecule is a thermally sensitive process.

Computational methods, such as Density Functional Theory (DFT), have been employed to study the optoelectronic properties and energy states of molecules derived from thiosemicarbazide (B42300) reactions. acs.org For a series of 5-aryl-1,2,4-triazolidine-3-thiones synthesized from thiosemicarbazide, DFT calculations using the B3LYP/6–31G(d,p) basis set were used to determine optimized geometries and HOMO-LUMO energy gaps, which are crucial for understanding molecular reactivity. acs.org Such computational approaches could be applied to Ethyl (hydrazinecarbothioyl)carbamate to predict its thermodynamic properties and reactive sites.

Exploration of Functional Group Interconversions

The bifunctional nature of this compound allows for a variety of functional group interconversions, primarily centered on the versatile thiosemicarbazide moiety. Thiosemicarbazides are well-established precursors for a wide array of heterocyclic compounds. researchgate.nettandfonline.comtandfonline.com

The hydrazine (B178648) nitrogen and the thione sulfur atoms act as key nucleophilic centers. Common transformations include:

Cyclization Reactions: Thiosemicarbazides react with compounds containing C=O and C=N groups to form heterocycles such as pyrazoles, thiazoles, triazoles, oxadiazoles, and thiadiazoles. tandfonline.com For example, reaction with α-haloketones (like phenacyl bromide) typically leads to the formation of thiazole (B1198619) derivatives. mdpi.com

Thiosemicarbazone Formation: The terminal amino group of the hydrazine moiety readily condenses with aldehydes and ketones to form thiosemicarbazones. researchgate.netnih.gov This is often the first step in multi-step syntheses of more complex heterocyclic systems. chemmethod.com

Transamination: The N4-amino group can potentially undergo transamination reactions, especially in derivatives where it is substituted. For instance, N4,N4-disubstituted thiosemicarbazones can react with primary or secondary amines to exchange the amine group. tandfonline.com

The ethyl carbamate group is generally more stable but can undergo hydrolysis under acidic or basic conditions to yield ethanol, carbon dioxide, and hydrazine.

Synthesis of Novel this compound Derivatives and Structural Analogs

The synthesis of derivatives from a parent thiosemicarbazide structure is a common strategy in medicinal chemistry to create libraries of bioactive compounds. nih.gov Starting from this compound, derivatization can be achieved through several pathways.

Coordination Chemistry of Ethyl Hydrazinecarbothioyl Carbamate

Ligand Design and Synthesis Utilizing Ethyl (hydrazinecarbothioyl)carbamate

The design of novel ligands based on the this compound scaffold is a promising avenue for developing metal complexes with tailored properties. The presence of a reactive hydrazine (B178648) group allows for straightforward synthetic modifications, most notably through condensation reactions with aldehydes and ketones to form Schiff base ligands. This common synthetic strategy in coordination chemistry yields multidentate ligands with enhanced stability and coordinating ability.

The general reaction involves the nucleophilic addition of the terminal amino group of the hydrazine moiety to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage. This reaction is typically carried out under reflux in a suitable solvent like ethanol (B145695). The resulting Schiff base ligands possess an additional imine nitrogen donor atom, which can participate in coordination to a metal center, often leading to the formation of stable five- or six-membered chelate rings.

The versatility of this approach is further enhanced by the wide variety of aldehydes and ketones that can be employed. The use of aromatic aldehydes, for instance, can introduce steric bulk and electronic effects that can influence the geometry and reactivity of the resulting metal complexes. Heterocyclic aldehydes can introduce additional donor atoms, increasing the denticity of the ligand.

Beyond Schiff base formation, the this compound backbone can be incorporated into more complex ligand architectures. For example, it can be used as a building block for the synthesis of macrocyclic ligands, which are known to form highly stable complexes with a range of metal ions.

Complexation Studies with Transition Metal Ions

This compound and its derivatives are expected to form stable complexes with a variety of transition metal ions. While specific studies on this exact ligand are limited, the coordination behavior of the closely related ligand, ethyl carbazate (ECZ), which differs by the substitution of the sulfur atom with an oxygen atom, provides significant insights.

In studies of ethyl carbazate, it has been shown to act as a bidentate ligand, coordinating to metal ions through the terminal nitrogen atom of the hydrazine group and the carbonyl oxygen atom. This chelation results in the formation of a stable five-membered ring. It is highly probable that this compound behaves similarly, coordinating through the terminal hydrazine nitrogen and the thiocarbonyl sulfur atom. The soft nature of the sulfur donor atom would suggest a strong affinity for softer transition metal ions.

Complexation reactions are typically carried out by mixing a solution of the ligand in a suitable solvent with a solution of the desired metal salt. The resulting complexes can often be isolated as crystalline solids. The stoichiometry of the resulting complexes can vary depending on the metal ion, the reaction conditions, and the molar ratio of the reactants. For instance, with divalent metal ions (M²⁺), complexes with a general formula of [M(L)₂]X₂ or [M(L)₃]X₂ (where L is the ligand and X is the counter-ion) can be formed.

Studies on related thiosemicarbazone complexes have shown the formation of complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), zinc(II), and iron(II). The coordination geometry of these complexes can vary from square planar and tetrahedral to octahedral, depending on the coordination number of the metal ion and the nature of the ligands.

Structural Elucidation of this compound Metal Complexes

For example, the crystal structures of Co(ECZ)₃₂ and Zn(ECZ)₃₂ have been determined. In these complexes, three ethyl carbazate ligands coordinate to the central metal ion in a bidentate fashion, resulting in an octahedral coordination geometry. The coordination occurs through the terminal amino nitrogen atom and the carbonyl oxygen atom of each ligand. The ethyl carbamate (B1207046) moiety does not directly participate in the coordination.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Co(ECZ)₃₂

| Bond | Length (Å) | Angle | Degree (°) |

| Co1-O1 | 2.105(2) | O1-Co1-N2 | 77.53(8) |

| Co1-O2 | 2.098(2) | O2-Co1-N4 | 77.80(8) |

| Co1-O3 | 2.101(2) | O3-Co1-N6 | 77.62(8) |

| Co1-N2 | 2.158(3) | O1-Co1-O2 | 92.20(8) |

| Co1-N4 | 2.163(3) | O1-Co1-O3 | 168.80(8) |

| Co1-N6 | 2.160(3) | O2-Co1-O3 | 93.41(8) |

| N2-Co1-N4 | 94.21(10) | ||

| N2-Co1-N6 | 169.19(10) | ||

| N4-Co1-N6 | 93.30(10) |

Data derived from studies on ethyl carbazate complexes.

Based on these findings, it is anticipated that transition metal complexes of this compound would also exhibit octahedral or other common coordination geometries, with the ligand acting as a bidentate N,S-donor. The substitution of the carbonyl oxygen with a thiocarbonyl sulfur would likely lead to longer metal-donor bond lengths for the sulfur atom compared to the nitrogen atom, reflecting the larger atomic radius of sulfur.

Electronic and Spectroscopic Properties of Metal-Ligand Interactions

The formation of metal complexes with this compound and its derivatives leads to significant changes in their electronic and spectroscopic properties. These changes can be monitored using various techniques, including UV-Vis, IR, and NMR spectroscopy, which provide valuable information about the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the donor groups are observed. For this compound, the key vibrational bands to monitor are the ν(N-H) of the hydrazine group, the ν(C=S) of the thiocarbonyl group, and the ν(C=O) of the carbamate group. A shift of the ν(N-H) and ν(C=S) bands to lower frequencies upon complexation would be indicative of coordination through the hydrazine nitrogen and the thiocarbonyl sulfur, respectively. The ν(C=O) band of the ethyl carbamate moiety is not expected to shift significantly if it is not involved in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the complex and the nature of the electronic transitions. The free ligand is expected to exhibit intra-ligand π→π* and n→π* transitions. Upon complexation, new absorption bands may appear in the visible region due to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands are characteristic of the metal ion and its coordination environment. For example, octahedral Co(II) complexes typically show multiple absorption bands in the visible region, while square planar Cu(II) complexes often exhibit a broad d-d band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the coordination to the metal ion. For instance, the proton signal of the N-H group involved in coordination would be expected to shift downfield upon complexation.

Investigation of Potential Catalytic Applications of Metal Complexes

While specific catalytic studies on metal complexes of this compound are yet to be reported, the broader class of transition metal complexes with thiosemicarbazone ligands has demonstrated significant catalytic activity in a variety of organic transformations. mdpi.comresearchgate.netjns.edu.af This suggests that complexes derived from this compound could also possess interesting catalytic properties.

Cross-Coupling Reactions: Palladium and nickel complexes of thiosemicarbazones have been successfully employed as catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. mdpi.comresearchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The thiosemicarbazone ligand can stabilize the metal center in different oxidation states during the catalytic cycle, and the steric and electronic properties of the ligand can be tuned to optimize the catalytic activity and selectivity.

Oxidation Reactions: Transition metal complexes are well-known catalysts for oxidation reactions. Thiosemicarbazone complexes of metals like manganese and copper have been investigated for their ability to catalyze the oxidation of alcohols and other organic substrates. nih.govresearchgate.net The metal center acts as a redox-active site, and the ligand environment plays a crucial role in modulating its reactivity.

Reduction Reactions: In addition to oxidation, some thiosemicarbazone complexes have been shown to catalyze reduction reactions. For example, transfer hydrogenation of ketones and aldehydes is a common transformation catalyzed by transition metal complexes.

The potential for catalytic activity in complexes of this compound stems from the ability of the ligand to form stable yet reactive metal centers. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the coordination of a variety of metal ions that are active in catalysis. Future research in this area could focus on synthesizing a range of metal complexes of this ligand and screening them for activity in various catalytic reactions.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding "this compound" to generate the detailed article as requested in the provided outline. The search did not yield specific studies on this compound concerning in vitro enzyme inhibition, mechanisms of antimicrobial or antifungal activity, computational molecular docking simulations, or its role in biochemical pathways.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections for this particular chemical compound. General information on related compounds, such as other thiosemicarbazide (B42300) or carbamate derivatives, would not meet the specific requirements of this request.

Advanced Analytical Methodologies for Chemical Characterization of Ethyl Hydrazinecarbothioyl Carbamate

Development and Validation of Chromatographic Separation Techniques.

The separation of Ethyl (hydrazinecarbothioyl)carbamate from complex matrices and potential impurities necessitates the development of robust and validated chromatographic techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer viable pathways for its analysis, each with distinct considerations.

Gas Chromatography (GC) Method Development and Optimization.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, the application of GC to thiosemicarbazide (B42300) derivatives like this compound requires careful consideration of their thermal stability. Studies on similar thiosemicarbazone structures have shown that these compounds can undergo thermal decay or dissociation in the high-temperature environment of the GC injection port. scirp.orgscirp.org This can lead to the formation of degradation products and inaccurate quantification.

To mitigate these challenges, GC method development would focus on:

Low-Temperature Injection: Utilizing techniques such as cool on-column injection or programmed temperature vaporization (PTV) to introduce the sample at a lower initial temperature, followed by a rapid temperature ramp.

Derivatization: A common strategy to enhance the volatility and thermal stability of polar analytes is derivatization. For this compound, silylation of the reactive N-H protons could be explored to produce a more thermally stable derivative suitable for GC analysis. researchgate.net

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely be suitable for separating the parent compound or its derivatives.

Optimization of a GC method would involve a systematic evaluation of parameters like injector temperature, oven temperature program, carrier gas flow rate, and split ratio to achieve optimal peak shape, resolution, and sensitivity.

Table 1: Illustrative GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector | PTV, 50°C (1 min) to 280°C at 10°C/s |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | 80°C (2 min), ramp to 250°C at 15°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) Method Development.

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of polar and thermally labile compounds, making it highly suitable for this compound. rasayanjournal.co.in Reversed-phase HPLC (RP-HPLC) would be the primary mode of separation.

Method development would concentrate on:

Column Chemistry: A C18 or C8 stationary phase would be a typical starting point. Given the polar nature of the analyte, columns with polar end-capping or embedded polar groups may offer better peak shape and retention.

Mobile Phase Composition: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve retention and peak symmetry.

Derivatization: Similar to GC, pre-column derivatization can be employed in HPLC to enhance detectability, for instance, by introducing a chromophore for UV-Vis detection. google.com

Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is reliable for its intended purpose. rasayanjournal.co.in

Optimization of Advanced Detection Methods.

The choice of detector is critical for achieving the required sensitivity and selectivity in the analysis of this compound.

Mass Spectrometry (MS) Detection in Analytical Methodologies.

Mass spectrometry, when coupled with either GC or HPLC, provides high selectivity and structural information, making it an invaluable tool for the unambiguous identification and quantification of this compound.

For GC-MS analysis, electron ionization (EI) would likely be used. The resulting mass spectrum would show characteristic fragmentation patterns that can be used for identification. Studies on related thiosemicarbazones have detailed their fragmentation pathways, often involving the loss of ammonia (B1221849) or cleavage of the hydrazine (B178648) side chain. scirp.orgscirp.orgscirp.org

In HPLC-MS, electrospray ionization (ESI) would be the preferred ionization technique, likely in positive ion mode due to the presence of basic nitrogen atoms. pharmj.org.uajocpr.com Optimization of ESI-MS parameters such as fragmentor voltage, drying gas temperature, and nebulizer pressure is crucial for maximizing the signal intensity of the molecular ion ([M+H]+). pharmj.org.ua

Table 2: Potential Mass Spectrometric Fragments for this compound

| Ionization Mode | Potential Fragment (m/z) | Description |

| EI (GC-MS) | [M]+• | Molecular Ion |

| [M-OC2H5]+ | Loss of ethoxy group | |

| [M-NHNH2CS]+ | Cleavage of hydrazinecarbothioyl group | |

| ESI (HPLC-MS) | [M+H]+ | Protonated Molecule |

| [M+Na]+ | Sodium Adduct |

Flame Ionization Detection (FID) in GC-based Methods.

The Flame Ionization Detector (FID) is a robust and widely used detector for GC that provides excellent sensitivity for organic compounds. While not as selective as a mass spectrometer, its response is generally proportional to the number of carbon atoms in the analyte, making it suitable for quantification when the identity of the compound is already established. For routine quality control analysis where high throughput is required, a validated GC-FID method can be a cost-effective and reliable option. researchgate.net The optimization of FID parameters, such as the hydrogen and air flow rates, is essential for achieving maximum sensitivity.

Sample Preparation Strategies for Complex Chemical Mixtures.

The effective extraction and clean-up of this compound from complex matrices such as biological fluids, environmental samples, or reaction mixtures is a critical step prior to chromatographic analysis. nih.gov The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. A suitable organic solvent would be chosen to selectively extract this compound from an aqueous matrix.

Solid-Phase Extraction (SPE): SPE is a versatile technique that can be used for extraction, concentration, and clean-up. chromatographyonline.com For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) could be used to retain the analyte from an aqueous sample, followed by elution with an organic solvent. Hydrophilic Interaction Liquid Chromatography (HILIC) type sorbents could also be effective. researchgate.net

Protein Precipitation (PPT): For biological samples like plasma, protein precipitation with a solvent such as acetonitrile is a common first step to remove proteins that can interfere with the analysis. biopharmaservices.com

The development of a sample preparation strategy often involves optimizing solvent choice, pH, and elution conditions to maximize recovery and minimize matrix effects. chromatographyonline.com

Q & A

Q. What analytical methods are recommended for detecting ethyl carbamate in complex matrices like alcoholic beverages?

Gas chromatography (GC) coupled with mass spectrometry (MS) or nitrogen-phosphorus detection (NPD) is widely used. Key parameters include:

- Sample preparation : Dichloromethane extraction, dilution to reduce ethanol content, and solid-phase microextraction (SPME) for preconcentration .

- Internal standards : Methyl carbamate or deuterated ethyl carbamate to improve quantification accuracy .

- Detection limits : GC-MS achieves limits of detection (LOD) in the low μg/kg range .

- Validation : Intra-day and inter-day precision (RSD <9%) for reproducibility .

Q. How does ethyl carbamate form in fermented foods, and what factors influence its concentration?

Ethyl carbamate forms via reactions between ethanol and urea/citrulline during fermentation and storage. Critical factors include:

- Temperature : Higher storage temperatures accelerate formation .

- pH : Acidic conditions favor urea degradation into precursors .

- Raw materials : Soy sauce, bread, and stone-fruit spirits (e.g., whiskey) exhibit higher baseline levels due to precursor abundance .

Q. What experimental models are used to assess ethyl carbamate toxicity?

- In vivo models : Rodent studies (mice, rats) administered via drinking water or intraperitoneal injection at doses >100 mg/kg bw/day show acute hepatotoxicity, immunosuppression, and micronucleus formation in somatic cells .

- In vitro assays : Human lymphocyte cultures and fibroblast models evaluate DNA damage (e.g., sister chromatid exchange) with exogenous metabolic activation (e.g., S9 liver fractions) .

Advanced Research Questions

Q. How can enzymatic degradation mitigate ethyl carbamate in alcoholic beverages?

Ethyl carbamate hydrolase from Acinetobacter calcoaceticus catalyzes hydrolysis into ethanol, ammonia, and carbon dioxide. Key considerations:

Q. Why do contradictions exist in genotoxicity data for ethyl carbamate across experimental systems?

Discrepancies arise from:

- Metabolic activation : Rodent liver microsomes efficiently convert ethyl carbamate to vinyl carbamate (a DNA-reactive metabolite), while human CYP2E1 exhibits lower activity .

- Cell type specificity : Human germ cells show resistance to chromosomal aberrations, whereas somatic cells (e.g., lung, liver) in rodents are susceptible .

- Dose dependency : Clastogenic effects (e.g., micronuclei) require thresholds >50 mg/kg bw/day in mice .

Q. What methodologies elucidate ethyl carbamate’s metabolic pathways and interaction with CYP2E1?

- Metabolite profiling : Incubate liver microsomes with NADPH and ethyl carbamate; detect intermediates (vinyl carbamate, 2-hydroxyethyl carbamate) via LC-MS/MS .

- Enzyme inhibition : Co-administration of ethanol competitively inhibits CYP2E1, slowing ethyl carbamate clearance in mice .

- Isotope labeling : C-ethyl carbamate tracks distribution, showing preferential accumulation in adipose tissue and rapid oxidation to CO .

Key Notes for Experimental Design

- Ethanol co-exposure : Adjust dosing regimens in metabolic studies to account for CYP2E1 inhibition .

- Sample storage : Freeze fermented samples at -20°C to arrest precursor reactions .

- Negative controls : Include urea-deficient media in fermentation assays to isolate ethyl carbamate formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.